molecular formula C7H13NO3 B12410007 trans-n-Methyl-4-methoxyproline

trans-n-Methyl-4-methoxyproline

Cat. No.: B12410007
M. Wt: 159.18 g/mol
InChI Key: LCRFCICIBIZKQT-RITPCOANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-N-Methyl-4-methoxyproline involves the isolation of the compound from the stems of Petiveria alliacea . The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that the compound can be obtained through extraction and purification processes from the plant material .

Industrial Production Methods: There is limited information available on the industrial production methods for this compound. The compound is primarily used for scientific research purposes, and large-scale production methods have not been extensively developed or reported .

Chemical Reactions Analysis

Types of Reactions: trans-N-Methyl-4-methoxyproline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the compound.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: trans-N-Methyl-4-methoxyproline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable for the development of new chemical entities and the study of reaction mechanisms .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .

Medicine: Its proline derivative structure may contribute to the design of drugs with improved pharmacokinetic and pharmacodynamic properties .

Industry: While industrial applications are limited, this compound may be used in the development of specialty chemicals and materials. Its unique chemical properties make it a candidate for various industrial processes .

Mechanism of Action

The mechanism of action of trans-N-Methyl-4-methoxyproline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: trans-N-Methyl-4-methoxyproline is unique due to its specific proline derivative structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

LCRFCICIBIZKQT-RITPCOANSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)OC

Canonical SMILES

CN1CC(CC1C(=O)O)OC

Origin of Product

United States

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